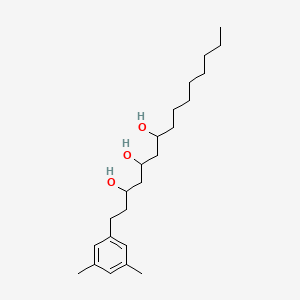
1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol is an organic compound characterized by a long hydrocarbon chain with three hydroxyl groups and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable phenol derivative with a long-chain alkyl halide, followed by hydroxylation at specific positions on the alkyl chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Adamantane-1,3,5-triol: Shares a similar triol structure but with an adamantane core.
Indane-1,3-dione: Contains a similar aromatic ring but with different functional groups.
Uniqueness: 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol is unique due to its long hydrocarbon chain and specific placement of hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
190598-52-8 |
|---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)pentadecane-3,5,7-triol |
InChI |
InChI=1S/C23H40O3/c1-4-5-6-7-8-9-10-21(24)16-23(26)17-22(25)12-11-20-14-18(2)13-19(3)15-20/h13-15,21-26H,4-12,16-17H2,1-3H3 |
InChI Key |
ULZWGIWLPFONIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(CC(CCC1=CC(=CC(=C1)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



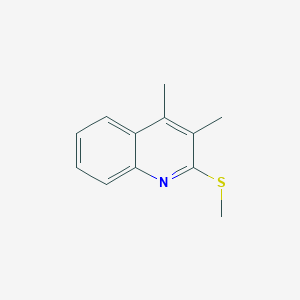
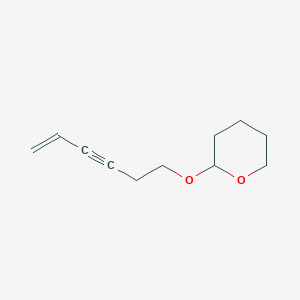
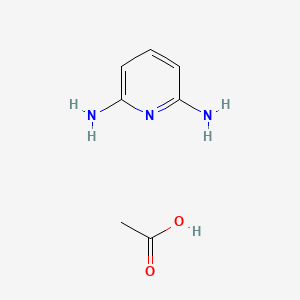

![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
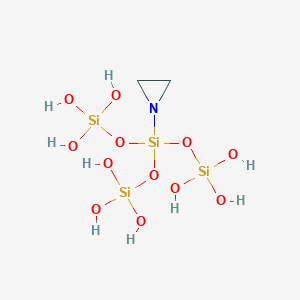
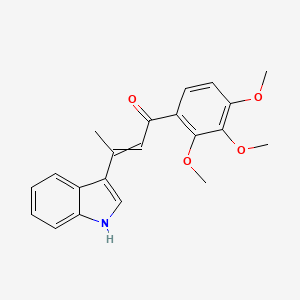
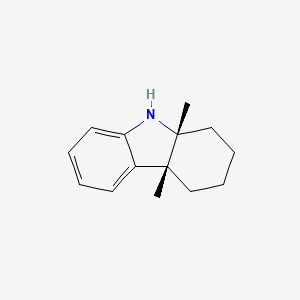

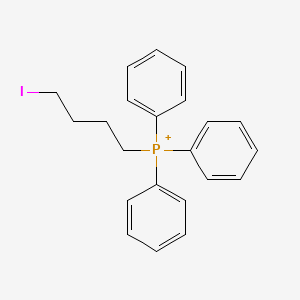
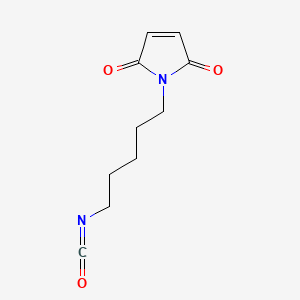
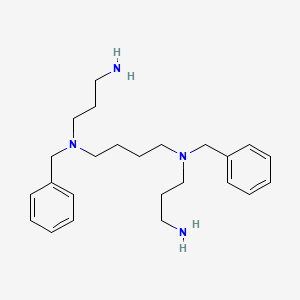
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
